5-O-Methyldalbergiphenol

Description

Structure

3D Structure

Properties

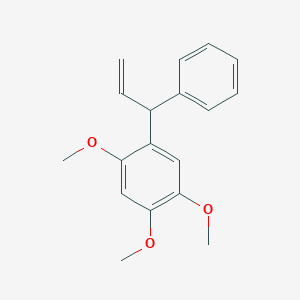

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

1,2,4-trimethoxy-5-(1-phenylprop-2-enyl)benzene |

InChI |

InChI=1S/C18H20O3/c1-5-14(13-9-7-6-8-10-13)15-11-17(20-3)18(21-4)12-16(15)19-2/h5-12,14H,1H2,2-4H3 |

InChI Key |

IUHZDNVFBOTZHT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dalbergin: A Bioactive Neoflavonoid from Dalbergia Species

Notice: Due to the absence of detailed scientific literature on 5-O-Methyldalbergiphenol, this guide focuses on Dalbergin , a structurally related and well-researched neoflavonoid from the same plant genus, to fulfill the request for an in-depth technical analysis.

Introduction

Dalbergin is a naturally occurring neoflavonoid found in various species of the Dalbergia genus, notably Dalbergia sissoo and Dalbergia odorifera.[1][2][3] It is classified as a 4-phenylcoumarin, with the chemical structure 6-hydroxy-7-methoxy-4-phenylcoumarin.[4] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] This technical guide provides a comprehensive overview of the experimental data, protocols, and molecular pathways associated with Dalbergin.

Chemical Structure of Dalbergin

Quantitative Biological Data

The biological activities of Dalbergin have been quantified in several studies, particularly its efficacy as an anticancer agent. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of Dalbergin

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| T47D | Breast Cancer | 1 µM | 24 hours | [5] |

| T47D | Breast Cancer | 0.001 µM | 48 hours | [5] |

| T47D | Breast Cancer | 0.00001 µM | 72 hours | [5] |

Table 2: In Silico Binding Affinities of Dalbergin

| Protein Target | Biological Process | Binding Affinity (kcal/mol) | Reference |

| Caspase-3 | Apoptosis | -6.7 | [7][8] |

| Caspase-9 | Apoptosis | -6.6 | [7][8] |

Experimental Protocols

This section details the methodologies employed in the isolation, synthesis, and biological evaluation of Dalbergin, as cited in the literature.

Isolation of Dalbergin from Dalbergia sissoo

This protocol describes the general procedure for the isolation of Dalbergin from the stem of Dalbergia sissoo.[9]

Experimental Workflow for Dalbergin Isolation

Caption: Workflow for the isolation and purification of Dalbergin.

Methodology:

-

The stem of Dalbergia sissoo is dried and powdered.

-

The powdered plant material is subjected to methanolic extraction.

-

The resulting extract is concentrated.

-

The concentrated methanolic extract is mixed with silica gel (60-120 mesh).

-

The mixture is then subjected to column chromatography using a silica gel (60-120 mesh) column.

-

The column is eluted with solvents of increasing polarity. A mixture of ethyl acetate and benzene (1:1) has been reported to be effective for eluting Dalbergin.[9]

-

Fractions are collected and monitored for the presence of Dalbergin.

-

The fractions containing Dalbergin are pooled and recrystallized from ethyl acetate to yield the pure compound.[9]

Synthesis of Dalbergin

A reported method for the chemical synthesis of Dalbergin is as follows.[6]

Synthetic Pathway for Dalbergin

Caption: Chemical synthesis of Dalbergin via condensation.

Methodology:

-

2-methoxybenzene-1,4-diol (1 equivalent) is dissolved in 15 ml of 75% sulfuric acid in water at 0°C.[6]

-

Ethyl 3-oxo-3-phenylpropanoate (1 equivalent) is added dropwise to the solution.[6]

-

The reaction mixture is agitated continuously for 30 minutes while allowing it to warm to room temperature.[6]

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The organic layer is collected and dried over sodium sulphate.

-

The solvent is evaporated to yield Dalbergin.[6]

In Vitro Anti-proliferative Assay (MTT Assay)

The cytotoxic effect of Dalbergin on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

T47D breast cancer cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of Dalbergin (e.g., 0.000001 µM to 30 µM) for different time intervals (24, 48, and 72 hours).[5]

-

After the treatment period, MTT solution is added to each well and incubated.

-

The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Molecular Mechanisms and Signaling Pathways

Dalbergin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Mechanism

Dalbergin and other neoflavonoids exhibit anti-inflammatory properties by targeting central regulators of the inflammatory response.[4] This includes the inhibition of the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory mediators.[4] The flavonoid compounds in Dalbergia odorifera have been shown to potentially inhibit the expression of FOS and PTGS2 (COX-2), reduce the release of IL-1β, and block the MAPK and toll-like receptor pathways.[10]

Anticancer Mechanism in Hepatocellular Carcinoma

In hepatocellular carcinoma, Dalbergin has been demonstrated to induce apoptosis and suppress cell growth through the inhibition of the AKT/NF-κB signaling pathway.[11] The administration of Dalbergin leads to a significant decrease in the expression of anti-apoptotic proteins like Bcl-2, TNF-α, NFκB, p-AKT, and STAT-3.[11]

Dalbergin's Anticancer Signaling Pathway

Caption: Dalbergin's inhibition of the AKT/NF-κB/STAT-3 pathway to induce apoptosis.

Conclusion

Dalbergin, a neoflavonoid isolated from Dalbergia species, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways such as NF-κB, AKT, and STAT3 underscores its multifaceted mechanism of action. The availability of established protocols for its isolation and synthesis facilitates further preclinical and clinical investigations. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic applications of Dalbergin.

References

- 1. ijrti.org [ijrti.org]

- 2. ifgtbenvis.in [ifgtbenvis.in]

- 3. phcogrev.com [phcogrev.com]

- 4. Dalbergin | 482-83-7 | Benchchem [benchchem.com]

- 5. ircmj.com [ircmj.com]

- 6. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. phytojournal.com [phytojournal.com]

- 10. [Anti-inflammatory mechanism research of flavonoid compounds in Dalbergiae Odoriferae Lignum by module-based network analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-O-Methyldalbergiphenol's Closest Related Compound: Dalbergiphenol

An important clarification regarding the nomenclature: The compound "5-O-Methyldalbergiphenol" as named in the query is not found in the scientific literature. Based on the chemical structure of the known natural product, dalbergiphenol, the name is likely a misnomer. Dalbergiphenol is chemically identified as (S)-2,4-Dimethoxy-5-(1-phenylallyl)phenol. This technical guide will therefore focus on this well-characterized compound, dalbergiphenol, as it is the most relevant and scientifically accurate subject of this inquiry.

Chemical Structure and Physicochemical Properties

Dalbergiphenol is a naturally occurring phenolic compound belonging to the neoflavonoid class. It is an isomer of another related compound, dalbergin. The chemical structure of dalbergiphenol is characterized by a phenol ring substituted with two methoxy groups and a phenylallyl group.

Chemical Structure:

(S)-2,4-Dimethoxy-5-(1-phenylallyl)phenol

Molecular Formula: C₁₇H₁₈O₃

Molecular Weight: 270.32 g/mol

A summary of the known and predicted physicochemical properties of dalbergiphenol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₃ | PubChem |

| Molecular Weight | 270.32 g/mol | PubChem |

| IUPAC Name | 2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol | PubChem |

| CAS Number | 52811-31-1 | BLDpharm[1] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Biological Activities and Potential Therapeutic Applications

Dalbergiphenol, like many other polyphenolic compounds isolated from the Dalbergia genus, exhibits a range of promising biological activities. These properties suggest its potential for development as a therapeutic agent in various disease contexts.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of dalbergiphenol and related compounds from Dalbergia species has been investigated using various in vitro assays.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Dalbergiphenol has demonstrated potential anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways.

Anticancer Activity

Emerging research indicates that dalbergiphenol may possess anticancer properties. Studies on related compounds from the Dalbergia genus suggest that these molecules can inhibit the proliferation of cancer cells and induce apoptosis. A study on a related compound, dalbergin, has shown that its anticancer effects in hepatocellular carcinoma are mediated through the inhibition of the AKT/NF-κB signaling pathway.[2] This provides a plausible mechanism that may also be relevant to dalbergiphenol.

Experimental Protocols

This section details the methodologies for key experiments that are commonly used to evaluate the biological activities of compounds like dalbergiphenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a standard and straightforward method to determine the free radical scavenging capacity of a compound.[3][4][5][6]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

-

Sample Preparation: Dalbergiphenol is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of test concentrations.

-

Reaction Mixture: A defined volume of the DPPH working solution is mixed with an equal volume of the dalbergiphenol solution at different concentrations. A blank containing the solvent instead of the sample is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of dalbergiphenol and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Visual representations of the potential signaling pathways affected by dalbergiphenol and a typical experimental workflow for its biological evaluation are provided below using the DOT language for Graphviz.

Postulated Anticancer Signaling Pathway of Dalbergiphenol

Based on studies of the related compound dalbergin, a plausible mechanism for the anticancer activity of dalbergiphenol involves the inhibition of the pro-survival AKT/NF-κB signaling pathway.[2]

Caption: Postulated inhibition of the AKT/NF-κB pathway by Dalbergiphenol.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial biological screening of a natural product like dalbergiphenol.

Caption: General workflow for the study of Dalbergiphenol.

References

- 1. 52811-31-1|(S)-2,4-Dimethoxy-5-(1-phenylallyl)phenol|BLD Pharm [bldpharm.com]

- 2. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. mdpi.com [mdpi.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. japsonline.com [japsonline.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

5-O-Methyldalbergiphenol: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation procedures for 5-O-Methyldalbergiphenol, a phenolic compound of interest for its potential biological activities. This document details the plant sources, experimental protocols for extraction and purification, and insights into the biological pathways modulated by structurally related compounds.

Natural Sources of Dalbergiphenol and Related Compounds

This compound and its parent compound, dalbergiphenol, are primarily found in the heartwood of various species belonging to the Dalbergia genus, commonly known as rosewoods. These trees are renowned for their dense, durable, and aromatic wood, which is rich in a variety of secondary metabolites, including flavonoids, isoflavonoids, and other phenolic compounds. One notable source for R(-)-Dalbergiphenol is the heartwood of Dalbergia odorifera[1]. While specific data for this compound is less common, its presence is expected in species where dalbergiphenol has been identified.

The following table summarizes the natural sources of dalbergiphenol and other closely related phenolic compounds that are often co-isolated.

| Plant Species | Plant Part | Isolated Compounds | Reference |

| Dalbergia odorifera | Heartwood | R(-)-Dalbergiphenol, R(-)-5-O-Methylatifolin, Medicarpin, Formononetin, Tectorigenin, Liquiritigenin | [1] |

| Dalbergia sissoo | Stem, Bark | Dalbergin, Isodalbergin, Biochanin A, Tectorigenin | |

| Dalbergia latifolia | Heartwood | Latifolin, Dalbergin, Liquiritigenin | |

| Dalbergia parviflora | Stems, Heartwood | Dalparvone, Dalparvinene, Isoflavanones | |

| Dalbergia melanoxylon | Root Bark | Melanettin, Stevenin |

Experimental Protocols for Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general and representative procedure can be constructed based on the established methods for isolating phenolic compounds from Dalbergia heartwood. The following protocol is a synthesis of common techniques reported in phytochemical studies of this genus.

General Extraction and Fractionation Workflow

The isolation of this compound and related phenolic compounds typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.

Detailed Methodologies

Step 1: Preparation of Plant Material The heartwood of the selected Dalbergia species is air-dried at room temperature to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Step 2: Solvent Extraction The powdered heartwood is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for polar phenolic compounds. For less polar compounds, dichloromethane or a mixture of solvents may be employed. The extraction is typically carried out at room temperature with stirring for several days or using a Soxhlet apparatus for a more rapid extraction.

-

Solvent-to-Sample Ratio: A typical ratio is 10:1 (v/w) of solvent to dry plant material.

-

Extraction Time: 48-72 hours with maceration, or 12-24 hours with a Soxhlet extractor.

Step 3: Concentration of the Crude Extract The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.

Step 4: Column Chromatography The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column. The column is then eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate, and finally methanol.

| Elution Phase | Solvent System (v/v) | Polarity | Typical Eluted Compounds |

| 1 | 100% n-Hexane | Non-polar | Lipids, Waxes |

| 2 | n-Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Less polar flavonoids and phenolics |

| 3 | 100% Ethyl Acetate | Medium | Flavonoids, Isoflavonoids |

| 4 | Ethyl Acetate : Methanol (9:1 to 1:1) | High | More polar flavonoids and glycosides |

| 5 | 100% Methanol | Very High | Highly polar compounds, Glycosides |

Step 5: Fraction Analysis and Pooling The eluate is collected in numerous small fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 366 nm) and/or by spraying with a visualizing reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles, and those indicating the presence of the target compound, are pooled together.

Step 6: Final Purification The pooled fractions are further purified to obtain the pure compound. This can be achieved through repeated column chromatography, often on a different stationary phase like Sephadex LH-20 (eluted with methanol) to separate compounds based on molecular size. For high purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient) is often the final step.

Step 7: Structure Elucidation The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data if available.

Biological Activity and Signaling Pathways of Related Compounds

While specific studies on the signaling pathways affected by this compound are scarce, research on structurally similar compounds isolated from Dalbergia species provides valuable insights into their potential biological activities and mechanisms of action. Phenolic compounds from this genus are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities[1][2].

Recent studies have begun to elucidate the molecular mechanisms underlying these effects. For instance, dalbergin , a neoflavonoid from Dalbergia, has been shown to inhibit the AKT/NF-κB signaling pathway in hepatocellular carcinoma[3]. This pathway is crucial in regulating cell survival, proliferation, and inflammation. Similarly, nordalbergin , a coumarin compound, has been found to exert anti-neuroinflammatory effects by attenuating the MAPK signaling pathway [4].

The diagram below illustrates a simplified representation of the AKT/NF-κB signaling pathway, a potential target for compounds like dalbergin.

The diverse biological activities of phenolic compounds from Dalbergia species highlight their potential as lead compounds in drug discovery and development. Further research into the specific mechanisms of action of this compound is warranted.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 5-O-Methyldalbergiphenol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methyldalbergiphenol, a neoflavonoid found in various plant species, particularly within the genus Dalbergia, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, and experimental protocols. The pathway is elucidated based on the well-established isoflavonoid biosynthesis route, a closely related branch of the phenylpropanoid pathway. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Neoflavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 skeleton where the B-ring is attached to the C3 unit. This compound is a notable member of this class, identified in plant tissues such as the heartwood of Dalbergia species. The biosynthesis of such specialized metabolites originates from the general phenylpropanoid pathway, diverging into various branches leading to a vast array of natural products, including flavonoids, isoflavonoids, and stilbenes. This guide focuses on the specific enzymatic reactions that are likely responsible for the formation of this compound, providing a technical framework for further investigation.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the isoflavonoid branch of the phenylpropanoid pathway. The initial steps leading to the core isoflavone skeleton are well-characterized. The subsequent hydroxylation and methylation steps are inferred from the known substrate specificities of relevant enzyme families and the chemical structure of the final product.

The proposed pathway begins with the amino acid L-phenylalanine and proceeds through the following key stages:

-

General Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Isoflavonoid Branch Initiation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.

-

Formation of the Isoflavone Backbone: The key step in isoflavonoid synthesis is the 2,3-aryl migration catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone (naringenin) into a 2-hydroxyisoflavanone intermediate. Subsequent dehydration by a 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone genistein (5,7,4'-trihydroxyisoflavone).

-

Hydroxylation: The formation of dalbergiphenol likely requires additional hydroxylation reactions. Based on the structure of related isoflavonoids found in Dalbergia, it is hypothesized that a specific hydroxylase, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at a key position on the B-ring of an isoflavone precursor.

-

O-Methylation: The final step is the regiospecific methylation of the 5-hydroxyl group of the dalbergiphenol precursor. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

Below is a DOT language script for the proposed biosynthetic pathway.

Quantitative Data

While specific enzyme kinetic data for the biosynthesis of this compound is not yet available in the literature, data from related isoflavonoid biosynthetic enzymes can provide a valuable reference point for researchers. The following table summarizes typical kinetic parameters for key enzyme classes involved in the pathway.

| Enzyme Class | Substrate | Km (µM) | Vmax or kcat | Plant Source (Example) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | Varies | Petroselinum crispum |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | 5 - 50 | Varies | Medicago sativa |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | 10 - 200 | Varies | Arabidopsis thaliana |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 0.5 - 5 | 1 - 20 min-1 | Medicago sativa |

| Isoflavone Synthase (IFS) | Naringenin | 2 - 20 | Varies | Glycine max |

| Isoflavone O-Methyltransferase (IOMT) | Daidzein | 5 - 50 | Varies | Medicago sativa |

Note: The values presented are approximate ranges compiled from various studies on isoflavonoid biosynthesis and may vary significantly depending on the specific enzyme isoform, plant species, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Isoflavone O-Methyltransferase (IOMT) Activity Assay

This protocol is adapted for the characterization of a putative OMT involved in the final step of this compound synthesis.

Objective: To determine the activity and substrate specificity of a candidate OMT enzyme.

Materials:

-

Purified recombinant OMT enzyme

-

Dalbergiphenol (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

Methanol

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

50 µM Dalbergiphenol (dissolved in DMSO, final DMSO concentration <1%)

-

100 µM SAM

-

1 mM DTT

-

1-5 µg of purified recombinant OMT

-

Tris-HCl buffer (100 mM, pH 7.5) to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 20 µL of 5 M HCl.

-

Extraction: Extract the product by adding 200 µL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases. Transfer the upper organic phase to a new tube. Repeat the extraction.

-

Sample Preparation for HPLC: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen. Re-dissolve the residue in 100 µL of methanol.

-

HPLC Analysis: Inject an aliquot of the resuspended sample onto a C18 HPLC column. Use a suitable gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the substrate (Dalbergiphenol) and the product (this compound). Monitor the elution profile at a wavelength determined by the UV absorbance maxima of the compounds (typically around 260 nm for isoflavonoids).

-

Quantification: Quantify the product formation by comparing the peak area to a standard curve generated with an authentic standard of this compound.

Quantitative Analysis of Isoflavonoids in Dalbergia Heartwood by HPLC-MS

Objective: To extract, identify, and quantify this compound and its potential precursors in Dalbergia heartwood.

Materials:

-

Dried and powdered Dalbergia heartwood

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

UHPLC-QTOF-MS/MS system

-

C18 column

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered heartwood into a centrifuge tube.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Preparation:

-

Re-dissolve the dried extract in 1 mL of methanol.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Inject 5 µL of the sample onto a C18 column.

-

Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Set the mass spectrometer to operate in both positive and negative ion modes to obtain comprehensive fragmentation data for identification.

-

For quantification, use a targeted MS/MS method (Multiple Reaction Monitoring, MRM) with specific precursor-product ion transitions for this compound and its putative precursors.

-

-

Data Analysis:

-

Identify compounds by comparing their retention times and mass spectra (including fragmentation patterns) with authentic standards or with data from the literature.

-

Quantify the compounds by integrating the peak areas from the MRM chromatograms and comparing them to calibration curves of authentic standards.

-

Logical Workflow for Pathway Elucidation

The process of elucidating a biosynthetic pathway involves a logical sequence of experimental steps. The following diagram illustrates a typical workflow for identifying and characterizing the enzymes involved in a novel biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its biotechnological production. While the initial steps through the general isoflavonoid pathway are well-established, the specific hydroxylases and the terminal 5-O-methyltransferase remain to be definitively characterized in Dalbergia species. The experimental protocols and quantitative data presented in this guide offer a practical starting point for researchers to functionally characterize these missing enzymatic steps. Further studies employing the outlined workflow will be instrumental in fully elucidating this pathway and harnessing its potential for the sustainable production of this valuable natural product.

Spectroscopic Profile of 5-O-Methyldalbergiphenol: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the spectroscopic data for 5-O-Methyldalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia melanoxylon. The information presented here is crucial for the identification, characterization, and further investigation of this natural compound.

Summary of Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is essential for confirming the molecular formula of this compound.

-

Molecular Formula: C₁₆H₁₆O₄

-

Molecular Weight: 272.29 g/mol

-

Measured m/z: Data not available in search results

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from Dalbergia melanoxylon heartwood typically involves the following steps:

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment.

Mass Spectrometry

Mass spectral data is generally acquired using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The data is collected in either positive or negative ion mode to determine the accurate mass of the molecular ion and to study its fragmentation pattern, which provides further structural information.

Structure and Signaling

The precise signaling pathways and specific biological targets of this compound are not extensively detailed in the available search results. However, the structural elucidation process itself follows a logical workflow.

Further research is required to fully characterize the spectroscopic properties and to explore the pharmacological potential of this compound. The data and protocols outlined in this guide provide a foundational resource for such future investigations.

Potential Biological Activities of 5-O-Methyldalbergiphenol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the potential biological activities of 5-O-Methyldalbergiphenol, a phenolic compound found in plants of the Dalbergia genus. While direct experimental data on this compound is limited in publicly accessible literature, this document extrapolates its potential therapeutic effects based on the known biological activities of structurally related phenolic compounds and the general pharmacological profile of the Dalbergia species. The guide details standardized experimental protocols to investigate these potential activities and illustrates relevant signaling pathways.

Overview of Potential Biological Activities

Phenolic compounds, including derivatives of dalbergiphenol, are widely recognized for their diverse pharmacological effects. Based on the activities reported for the Dalbergia genus and similar phenolic structures, this compound is hypothesized to possess antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3]

Quantitative Data on Biological Activities

Table 1: Potential Antioxidant Activity of this compound

| Assay | Test Concentration (µg/mL) | % Inhibition / Scavenging Activity | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 (µg/mL) |

| DPPH Radical Scavenging | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| ABTS Radical Scavenging | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined | Data to be determined | EC50 (µg/mL) to be determined | Data to be determined |

Table 2: Potential Anti-inflammatory Activity of this compound

| Assay | Cell Line | Test Concentration (µg/mL) | % Inhibition of Inflammatory Mediator | IC50 (µg/mL) | Positive Control (e.g., Dexamethasone) IC50 (µg/mL) |

| Nitric Oxide (NO) Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| TNF-α Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| IL-6 Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 3: Potential Neuroprotective Activity of this compound

| Assay | Neuronal Cell Line | Stress Inducer | Test Concentration (µg/mL) | % Cell Viability | EC50 (µg/mL) | Positive Control |

| MTT Assay | SH-SY5Y | H2O2 / Glutamate | Data to be determined | Data to be determined | Data to be determined | e.g., Quercetin |

| LDH Assay | SH-SY5Y | H2O2 / Glutamate | Data to be determined | % LDH Release Inhibition | Data to be determined | e.g., Quercetin |

| ROS Scavenging | SH-SY5Y | H2O2 | Data to be determined | % ROS Reduction | Data to be determined | e.g., N-acetylcysteine |

Table 4: Potential Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (Antibiotic/Antifungal) MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data to be determined | Data to be determined | e.g., Vancomycin |

| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined | e.g., Gentamicin |

| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined | e.g., Ciprofloxacin |

| Candida albicans | ATCC 10231 | Data to be determined | Data to be determined | e.g., Amphotericin B |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of various concentrations of the sample solution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox should be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[4][5]

Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), which is decolorized in the process. The change in absorbance is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well microplate, add 20 µL of various concentrations of the sample solution.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Ascorbic acid or Trolox should be used as a positive control.

-

The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined graphically as in the DPPH assay.[6]

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model to study inflammation. The anti-inflammatory potential of a compound is assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Protocol:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent.

-

To 50 µL of the supernatant, add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Cell viability should be assessed in parallel using the MTT assay to ensure that the observed inhibition of NO is not due to cytotoxicity.[7][8]

Neuroprotective Activity Assay in SH-SY5Y Cells

Principle: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases. Neuroprotection is evaluated by the ability of a compound to protect these cells from oxidative stress-induced cell death.

Protocol:

-

Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.

-

Pre-treat the cells with various concentrations of this compound for 24 hours.

-

Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or glutamate for another 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

-

Prepare a stock solution of this compound.

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]

Visualization of Potential Signaling Pathways

The biological activities of phenolic compounds are often mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical pathways that this compound might influence based on the known actions of similar compounds.

Caption: Potential anti-inflammatory signaling pathway.

Caption: Potential antioxidant and neuroprotective pathway.

Caption: Experimental workflow for MIC determination.

Conclusion

This compound, as a constituent of the medicinally important Dalbergia genus, represents a promising candidate for further pharmacological investigation. This technical guide provides a foundational framework for researchers to explore its potential antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities. The detailed protocols and illustrative signaling pathways are intended to facilitate the design and execution of robust preclinical studies to elucidate the therapeutic potential of this natural compound. Further research is warranted to generate specific quantitative data and to validate the proposed mechanisms of action.

References

- 1. phcogrev.com [phcogrev.com]

- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of inducible nitric-oxide synthase expression by (5R)-5-hydroxytriptolide in interferon-gamma- and bacterial lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Antioxidant Potential of 5-O-Methyldalbergiphenol: A Technical Guide

Introduction

5-O-Methyldalbergiphenol, a phenolic compound, is a subject of growing interest for its potential therapeutic properties, including its antioxidant capacity. Phenolic compounds are well-documented for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] This technical guide outlines the standard experimental protocols and data interpretation methods to thoroughly investigate the antioxidant potential of this compound, providing a roadmap for researchers, scientists, and drug development professionals.

Data Presentation: A Framework for Quantifying Antioxidant Activity

To systematically evaluate the antioxidant potential of this compound, a series of in vitro and cell-based assays should be employed. The results from these assays are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the radical activity) or in equivalence to a standard antioxidant like Trolox or Ascorbic Acid. A summary of hypothetical quantitative data is presented below for illustrative purposes.

| Assay | Metric | This compound (Hypothetical Value) | Positive Control (e.g., Ascorbic Acid, Trolox) |

| DPPH Radical Scavenging Activity | IC50 (µg/mL) | 45.5 ± 3.2 | 15.2 ± 1.8 (Ascorbic Acid) |

| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalents) | 1.8 ± 0.2 | 1.0 (Trolox) |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg) | 2.5 ± 0.3 | Not Applicable |

| Cellular Antioxidant Activity (CAA) | CAA Value (µmol QE/100 µmol) | 35.8 ± 4.1 | 50.1 ± 3.9 (Quercetin) |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3][4][5]

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Reagents: DPPH solution (0.1 mM in methanol), this compound (various concentrations), Ascorbic acid (positive control), Methanol.

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Create a series of dilutions of the test compound and ascorbic acid.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4]

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[6][7][8]

-

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

-

Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound (various concentrations), Trolox (standard), Phosphate-buffered saline (PBS, pH 7.4).

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[9]

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound and Trolox.

-

Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

The scavenging activity is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11][12]

-

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.[13]

-

Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), this compound (various concentrations), Ferrous sulfate (FeSO₄) standard.

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using FeSO₄, and the results are expressed as µM Fe(II) equivalents.

-

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[14][15][16]

-

Principle: The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells.[17]

-

Reagents: Human hepatocarcinoma (HepG2) or Caco-2 cells, 2',7'-dichlorofluorescin diacetate (DCFH-DA), 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), this compound (various concentrations), Quercetin (standard).

-

Procedure:

-

Seed HepG2 or Caco-2 cells in a 96-well plate and grow to confluence.

-

Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.

-

Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or quercetin for 1 hour.

-

Induce oxidative stress by adding 600 µM AAPH.

-

Measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

-

The CAA value is calculated from the area under the fluorescence curve and expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.[15]

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing antioxidant potential.

Potential Signaling Pathway: Nrf2-Keap1 Pathway

Many phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nrf2-Keap1 signaling pathway.[1][18]

Caption: The Nrf2-Keap1 antioxidant signaling pathway.

Conclusion

A thorough investigation into the antioxidant potential of this compound requires a multi-faceted approach employing a combination of in vitro and cell-based assays. The methodologies outlined in this guide provide a robust framework for quantifying its radical scavenging and reducing capabilities, as well as its effects within a biological system. Furthermore, exploring its impact on key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway, will provide deeper insights into its mechanism of action. The data generated from these studies will be invaluable for researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound and other novel phenolic compounds.

References

- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. marinebiology.pt [marinebiology.pt]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. assaygenie.com [assaygenie.com]

- 13. mdpi.com [mdpi.com]

- 14. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Preliminary Antimicrobial Screening of 5-O-Methyldalbergiphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the preliminary antimicrobial screening of 5-O-Methyldalbergiphenol, a naturally occurring isoflavonoid. While direct antimicrobial data for this specific compound is not extensively available in current literature, this document provides a detailed, evidence-based approach derived from studies on structurally related isoflavonoids and established antimicrobial susceptibility testing protocols. The guide includes hypothetical yet plausible quantitative data, detailed experimental methodologies for key assays, and visualizations of the experimental workflow and structure-activity relationship hypotheses to facilitate further research and drug discovery efforts in this area.

Introduction

This compound is a phenolic compound belonging to the isoflavonoid class of secondary metabolites. Isoflavonoids, particularly those isolated from genera such as Dalbergia, are known to possess a wide range of biological activities, including potent antimicrobial properties.[1][2][3] Compounds from Dalbergia species have shown inhibitory effects against various pathogenic microbes, including Gram-positive and Gram-negative bacteria.[4][5] The structural characteristics of isoflavonoids, such as the presence and position of hydroxyl and methoxy groups, are believed to play a crucial role in their antimicrobial efficacy.[6] Given the established antimicrobial potential of this chemical class, a systematic preliminary screening of this compound is warranted to evaluate its potential as a novel antimicrobial agent.

This guide provides a structured approach to conducting such a screening, offering detailed protocols and expected data formats to ensure robust and reproducible results for researchers in the field of natural product drug discovery.

Data Presentation: Hypothetical Antimicrobial Activity

The following table summarizes the hypothetical minimum inhibitory concentrations (MICs) of this compound against a standard panel of pathogenic bacteria. These values are extrapolated from published data on structurally similar isoflavonoids and serve as a benchmark for expected activity.[1][3]

| Test Microorganism | Strain (ATCC) | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | 25923 | Positive | 32 |

| Methicillin-resistantStaphylococcus aureus (MRSA) | 43300 | Positive | 64 |

| Bacillus subtilis | 6633 | Positive | 16 |

| Escherichia coli | 25922 | Negative | 128 |

| Pseudomonas aeruginosa | 27853 | Negative | >256 |

| Candida albicans | 10231 | N/A (Fungus) | 128 |

Experimental Protocols

Detailed methodologies for the agar well diffusion and broth microdilution assays are provided below. These standard methods are widely used for the preliminary screening of natural products.

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

3.1.1. Materials

-

Mueller-Hinton Agar (MHA) plates

-

Sterile swabs

-

Sterile cork borer (6 mm diameter)

-

Micropipettes and sterile tips

-

This compound stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO)

-

Positive control (e.g., Gentamicin, 10 µg/mL)

-

Negative control (DMSO)

-

Bacterial and fungal cultures

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Incubator

3.1.2. Protocol

-

Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]

-

Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Well Preparation: Allow the inoculated plates to dry for 5-10 minutes. Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.

-

Sample Application: Pipette a fixed volume (e.g., 50 µL) of the this compound stock solution, positive control, and negative control into separate wells.[8][9]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for Candida albicans.

-

Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

This method determines the minimum inhibitory concentration (MIC) of the test compound.

3.2.1. Materials

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Multichannel pipette

-

This compound stock solution

-

Positive and negative controls

-

Standardized microbial inoculum (prepared as in 3.1.1 and then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)

-

Resazurin solution (optional, for viability indication)

-

Plate reader (optional)

3.2.2. Protocol

-

Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

-

Inoculation: Add 10 µL of the diluted microbial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] This can be assessed visually or by using a plate reader to measure optical density. The addition of a viability indicator like resazurin can also aid in determining the endpoint.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a logical model of structure-activity relationships for isoflavonoids.

Caption: Experimental workflow for antimicrobial screening.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Activity of the Flavonoids from Dalbergia odorifera on Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. scielo.br [scielo.br]

- 9. chemistnotes.com [chemistnotes.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

Unraveling the Molecular Mechanisms of 5-O-Methyldalbergiphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of 5-O-Methyldalbergiphenol, a phenolic compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this natural product and its derivatives. While direct, in-depth studies on this compound are limited, this guide synthesizes available data on its parent compound, dalbergiphenol, and related bioactive molecules isolated from the Dalbergia genus to infer its likely mechanisms of action.

Core Bioactivities and Therapeutic Potential

Compounds isolated from the Dalbergia species, including dalbergiphenols, have demonstrated a broad spectrum of biological activities. These primarily include anti-inflammatory, antioxidant, and anticancer effects.[1] The heartwood of Dalbergia odorifera, a known source of these compounds, has been traditionally used in Chinese medicine to treat conditions related to blood disorders, ischemia, and swelling.[1][2]

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory properties of Dalbergia compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

2.1. Inhibition of Pro-inflammatory Mediators:

Research has shown that compounds from Dalbergia odorifera can significantly inhibit the production of key pro-inflammatory mediators. For instance, certain flavonoids and phenolic compounds have been found to inhibit the biosynthesis of prostaglandins, which are central to the inflammatory cascade.[3][4] Furthermore, studies on related compounds have demonstrated a potent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Sativanone | Nitric Oxide Production | RAW264.7 | 12.48 µg/mL | [3] |

| Isoliquiritigenin | Nitric Oxide Production | RAW264.7 | 18.33 µg/mL | [3] |

| Liquiritigenin | Nitric Oxide Production | RAW264.7 | 29.43 µg/mL | [3] |

| Naringenin | Nitric Oxide Production | RAW264.7 | 42.59 µg/mL | [3] |

| (2S)-Pinocembrin | Nitric Oxide Production | RAW 264.7 | 18.1 µM | [5] |

2.2. Modulation of Key Signaling Pathways:

The anti-inflammatory effects of Dalbergia-derived compounds are underpinned by their interaction with critical intracellular signaling pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Latifolin, a neoflavonoid from Dalbergia odorifera, has been shown to attenuate inflammatory responses by inhibiting NF-κB activation.[2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking its nuclear translocation and subsequent activation of pro-inflammatory genes. The flavonoid compounds from Dalbergia odorifera are thought to exert their anti-inflammatory effects in part by blocking the MAPK pathway and inhibiting the expression of FOS and PTGS2 (COX-2).[6]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. While some compounds from Dalbergia odorifera did not affect the MAPK signaling pathway in osteoblasts, extracts from the plant have been shown to activate the PI3K/MAPK pathway in the context of angiogenesis.[1][7] Flavonoids from Dalbergia have been suggested to block the MAPK pathway to exert their anti-inflammatory effects.[6]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.

Antioxidant Mechanisms of Action

The antioxidant properties of phenolic compounds like this compound are crucial to their therapeutic effects, as oxidative stress is implicated in numerous diseases.

3.1. Radical Scavenging Activity:

Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant activities of several compounds from Dalbergia odorifera have been evaluated using various assays. For instance, 3′-hydroxymelanettin and eriodictyol have demonstrated stronger antioxidant activity than the synthetic antioxidant BHT.

3.2. Activation of the Nrf2-ARE Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Latifolin has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, via the nuclear translocation of Nrf2.[2] This activation of the Nrf2 pathway is a significant mechanism by which these compounds combat oxidative stress.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for key assays based on the available literature for related compounds.

4.1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

4.2. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

4.3. Western Blot Analysis for Protein Expression:

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-IκBα, NF-κB, Nrf2, HO-1).

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

The workflow for a typical in vitro anti-inflammatory study is depicted below.

References

- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neoflavonoid latifolin isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innerpath.com.au [innerpath.com.au]

- 4. Inhibitors of prostaglandin biosynthesis from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory constituents of the heartwood of Dalbergia odorifera on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Anti-inflammatory mechanism research of flavonoid compounds in Dalbergiae Odoriferae Lignum by module-based network analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dalbergia odorifera extract promotes angiogenesis through upregulation of VEGFRs and PI3K/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetic Profile and Bioavailability of 5-O-Methyldalbergiphenol

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, scholarly articles, and research databases yielded no specific studies on the pharmacokinetic profile, bioavailability, or ADME (Absorption, Distribution, Metabolism, and Excretion) of 5-O-Methyldalbergiphenol. The information presented in this guide is therefore based on available data for structurally related compounds, primarily Dalbergin , a neoflavonoid found in plants of the Dalbergia genus, and general principles of polyphenol pharmacokinetics. This guide is intended for researchers, scientists, and drug development professionals and should be used as a theoretical framework in the absence of direct experimental data for this compound.

Introduction to this compound and Related Compounds

This compound is a phenolic compound. It is structurally related to other phytochemicals found in the Dalbergia species, which are known for a variety of biological activities. A closely related and more studied compound is Dalbergin. Studies on Dalbergin indicate that like many neoflavonoids, it suffers from low aqueous solubility and poor bioavailability, which are significant hurdles for its therapeutic development.[1][2][3] Formulations such as PLGA nanoparticles have been explored to enhance its pharmacokinetic performance.[1][2][3]

Postulated Pharmacokinetic Profile of this compound

Based on the characteristics of Dalbergin and other polyphenols, a hypothetical pharmacokinetic profile for this compound can be postulated.

Absorption

Given its phenolic structure, this compound is likely to be absorbed in the small intestine. However, its absorption may be limited by low aqueous solubility. Passive diffusion is a probable mechanism of absorption. The extent of absorption is expected to be low for the parent compound.

Distribution

Following absorption, this compound would enter the portal circulation and undergo first-pass metabolism in the liver. Its distribution to peripheral tissues would be influenced by its lipophilicity and binding to plasma proteins.

Metabolism

As a phenolic compound, this compound is expected to undergo extensive phase I and phase II metabolism, primarily in the liver and intestinal enterocytes.

-

Phase I Metabolism: This may involve hydroxylation or demethylation reactions, potentially catalyzed by cytochrome P450 (CYP) enzymes.

-